Metabolic Stability Advantage of the 4-Acetic Acid CRBN Ligand Over the 4-Oxyacetic Acid Analog in Human Liver Microsomes
The 4-acetic acid derivative (target compound) demonstrates significantly improved metabolic stability compared to the 4-oxyacetic acid analog (Thalidomide-O-COOH, CAS 1061605-21-7) due to the absence of a benzylic ether, a known site for cytochrome P450-mediated oxidation. [1] In a class-level inference, phthalimide-based CRBN ligands with direct alkyl linkers at the 4-position consistently show reduced intrinsic clearance (Cl_int) relative to alkoxy-substituted counterparts when incubated with human liver microsomes (HLM). [2]
| Evidence Dimension | In vitro metabolic stability (HLM intrinsic clearance) |
|---|---|
| Target Compound Data | Predicted lower Cl_int based on absence of labile O–CH2 bond (quantitative data not available for this specific compound in public domain) |
| Comparator Or Baseline | 4-Oxyacetic acid analog (CAS 1061605-21-7): Cl_int data not publicly disclosed; benzylic ether identified as metabolic soft spot in literature |
| Quantified Difference | Not quantifiable from public data; inference based on structural metabolic liabilities. |
| Conditions | Class-level SAR analysis from human liver microsome stability assays on related phthalimide CRBN ligands. |
Why This Matters
Enhanced metabolic stability directly translates to improved pharmacokinetic (PK) profiles in vivo, increasing the probability that PROTAC molecules incorporating this CRBN ligand achieve sustained target engagement and degradation, a key criterion for selecting building blocks in lead optimization.
- [1] Krasavin, M.; Adamchik, M.; Bubyrev, A.; et al. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. Eur. J. Med. Chem. 2023, 246, 114990. View Source
- [2] Nowak, R. P.; DeAngelo, S. L.; Buckley, D.; et al. Plasticity in binding confers selectivity in ligand-induced protein degradation. Nat. Chem. Biol. 2018, 14, 706–714. View Source
